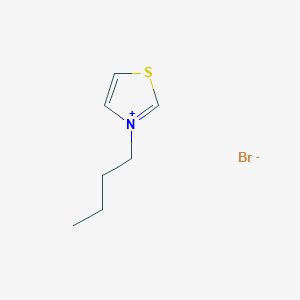

3-Butyl-1,3-thiazol-3-ium bromide

Description

3-Butyl-1,3-thiazol-3-ium bromide is a thiazolium-based ionic liquid characterized by a positively charged thiazole ring substituted with a butyl group at the 3-position and a bromide counterion. Thiazolium salts are widely studied for their applications in organic synthesis (e.g., as catalysts in benzoin condensations), antimicrobial activity, and ionic liquid properties . The butyl chain in this compound balances hydrophobicity and solubility, making it suitable for diverse applications. Synthetically, it can be prepared via alkylation of thiazole derivatives with alkyl bromides, as demonstrated in analogous reactions for related thiazolium salts .

Properties

CAS No. |

63423-97-2 |

|---|---|

Molecular Formula |

C7H12BrNS |

Molecular Weight |

222.15 g/mol |

IUPAC Name |

3-butyl-1,3-thiazol-3-ium;bromide |

InChI |

InChI=1S/C7H12NS.BrH/c1-2-3-4-8-5-6-9-7-8;/h5-7H,2-4H2,1H3;1H/q+1;/p-1 |

InChI Key |

CJILHERALBKZBS-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+]1=CSC=C1.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Butyl-1,3-thiazol-3-ium bromide typically involves the reaction of a thiazole derivative with an appropriate alkylating agent. One common method includes the reaction of 3-butylthiazole with bromine in the presence of a solvent like ethyl acetate at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Butyl-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines) being used

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-Butyl-1,3-thiazol-3-ium bromide has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 3-Butyl-1,3-thiazol-3-ium bromide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive towards different biological molecules. It can inhibit enzymes, block receptors, or interfere with cellular pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Thiazolium Bromides

Key Observations :

- Alkyl Chain Length : Longer alkyl chains (e.g., dodecyl in N-dodecylthiazolium bromide) enhance hydrophobicity and antimicrobial activity but reduce solubility in polar solvents .

- Aromatic Substitutents : Electron-withdrawing groups (e.g., Cl, F) on aryl substituents improve stability and biological activity. For instance, 4-(4-chlorophenyl) derivatives exhibit enhanced antibacterial properties .

Physicochemical Properties

Data from FTIR and UV-Vis spectroscopy highlight structural differences:

Analysis :

- The C=N stretching frequency (~1627 cm⁻¹) is consistent across thiazolium and imidazolium salts, confirming the aromatic heterocycle .

- UV-Vis absorption peaks in the 225–280 nm range correlate with π→π* transitions in the aromatic system .

Catalytic Activity

- 3-Butyl-1,3-thiazol-3-ium bromide is less reported in catalysis compared to imidazolium analogs (e.g., 1-butyl-3-methylimidazolium bromide). However, thiazolium salts like 3-[2-(1-butylimidazolium)ethyl]-4,5-dimethylthiazolium bromide show high efficiency in benzoin condensations due to synergistic effects between the thiazolium and imidazolium moieties .

- N-Dodecylthiazolium bromide exhibits superior antimicrobial activity against Gram-positive bacteria compared to shorter-chain analogs, attributed to enhanced membrane disruption .

Ionic Liquid Properties

Research Findings and Trends

- Antimicrobial Activity : Thiazolium salts with aromatic substituents (e.g., 4-chlorophenyl) show broader-spectrum activity compared to alkyl-substituted derivatives .

- Thermal Stability : Compounds with tert-butyl groups (e.g., 3,4-di(t-Bu)-thiazolium bromide ) decompose above 200°C, making them suitable for high-temperature reactions .

- Synthetic Efficiency : One-pot syntheses (e.g., reacting thiosemicarbazides with phenacyl bromides) yield thiazolium bromides in higher purity and yield compared to multi-step methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.